molecular formula C23H24O13 B12360884 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12360884
M. Wt: 508.4 g/mol
InChI Key: IIHWDFKYBUWTNF-SDKPDQRDSA-N
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Description

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound known for its diverse biological activities. This compound belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of appropriate phenolic compounds with chromone derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which may exhibit different biological activities compared to the parent compound.

Scientific Research Applications

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its role in cellular signaling pathways and gene expression.

    Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, including:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its specific structural features, such as the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H24O13

Molecular Weight

508.4 g/mol

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O13/c1-32-11-5-8(3-4-9(11)25)20-18(30)16(28)14-10(26)6-12(21(33-2)22(14)36-20)34-23-19(31)17(29)15(27)13(7-24)35-23/h3-6,13,15,17,19,23-27,29-31H,7H2,1-2H3/t13-,15-,17+,19-,23-/m1/s1

InChI Key

IIHWDFKYBUWTNF-SDKPDQRDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O

Origin of Product

United States

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